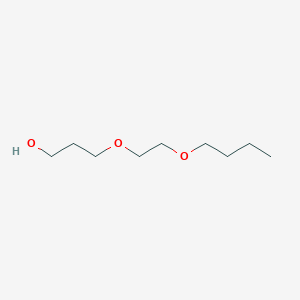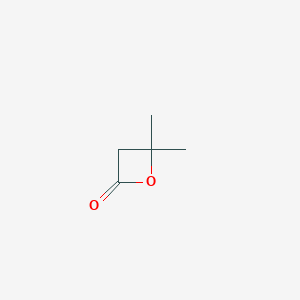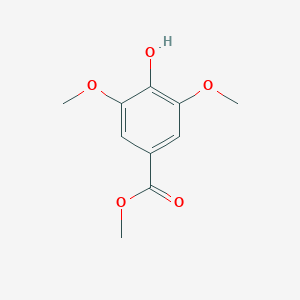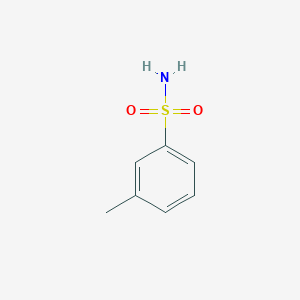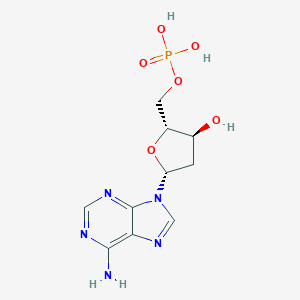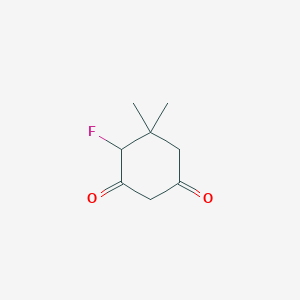
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione, also known as DFC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFC is a cyclic β-diketone that is structurally similar to curcumin, a natural compound found in turmeric. DFC has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione is not fully understood. However, it has been suggested that 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione may exert its biological activities through the inhibition of the NF-κB signaling pathway. The NF-κB signaling pathway is involved in the regulation of inflammation, immune response, and cell survival. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to inhibit the activation of NF-κB and the expression of NF-κB target genes.
Efectos Bioquímicos Y Fisiológicos
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to possess a range of biochemical and physiological effects. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has also been shown to scavenge free radicals and protect against oxidative stress. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to have low toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has several advantages for lab experiments. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione is readily available and can be synthesized using a variety of methods. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been extensively studied and its biological activities are well characterized. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, there are also limitations to the use of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione in lab experiments. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has low solubility in water, which can limit its use in aqueous systems. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has also been shown to exhibit poor stability under certain conditions.
Direcciones Futuras
There are several future directions for research on 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione. One area of research is the development of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione analogs with improved solubility and stability. Another area of research is the investigation of the mechanism of action of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione and its potential targets. The use of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione in combination with other compounds for the treatment of cancer is also an area of research. The potential use of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases, is also an area of research.
Métodos De Síntesis
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction, the aldol condensation reaction, and the Michael addition reaction. The Claisen-Schmidt condensation reaction involves the reaction of 4-fluorobenzaldehyde with 2,4-pentanedione in the presence of a base catalyst. The aldol condensation reaction involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base catalyst. The Michael addition reaction involves the reaction of 4-fluorobenzaldehyde with methyl vinyl ketone in the presence of a base catalyst. The yield of 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione can vary depending on the synthesis method used.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been extensively studied for its potential applications in scientific research. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
1755-16-4 |
|---|---|
Nombre del producto |
5,5-Dimethyl-4-fluoro-1,3-cyclohexanedione |
Fórmula molecular |
C8H11FO2 |
Peso molecular |
158.17 g/mol |
Nombre IUPAC |
4-fluoro-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C8H11FO2/c1-8(2)4-5(10)3-6(11)7(8)9/h7H,3-4H2,1-2H3 |
Clave InChI |
MFANSHFPAVQCEL-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)CC(=O)C1F)C |
SMILES canónico |
CC1(CC(=O)CC(=O)C1F)C |
Sinónimos |
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




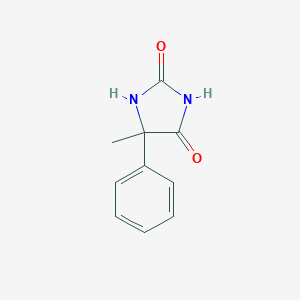
![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)

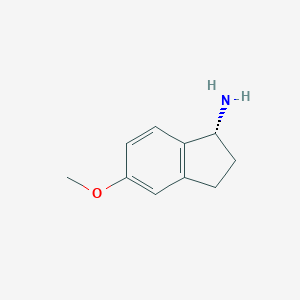
![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)
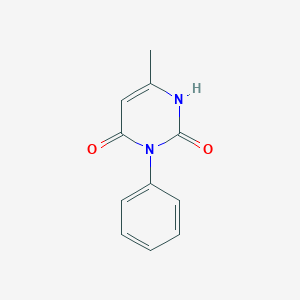
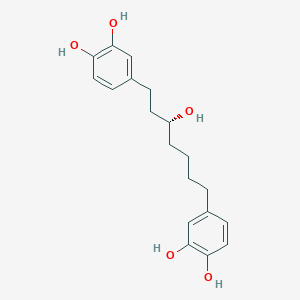
![Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-](/img/structure/B155102.png)
